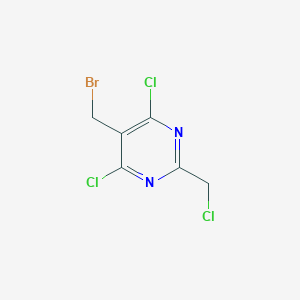

5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine

Vue d'ensemble

Description

5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids. This particular compound is characterized by the presence of bromomethyl and chloromethyl substituents at specific positions on the pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a pyrimidine derivative. For instance, the chlorination of 2,4,6-trichloropyrimidine followed by selective bromination can yield the desired compound. The reaction conditions often require the use of halogenating agents such as phosphorus pentachloride (PCl5) and bromine (Br2) under controlled temperatures and solvent conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl and chloromethyl groups are susceptible to nucleophilic attack, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Oxidation: Formation of pyrimidine N-oxides.

Coupling Reactions: Formation of biaryl pyrimidine derivatives.

Applications De Recherche Scientifique

5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by case studies and data tables illustrating its significance in different research fields.

Chemical Properties and Structure

This compound is characterized by its unique pyrimidine ring structure, which contributes to its biological activity. The presence of bromine and chlorine substituents enhances its reactivity, making it a versatile building block in organic synthesis.

Anticancer Activity

One prominent application of this compound is in the development of anticancer agents. Studies have shown that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of pyrimidine derivatives were synthesized and evaluated for their activity against human cancer cell lines, revealing that modifications at the 4 and 6 positions can enhance potency significantly .

Table 1: Cytotoxic Activity of Pyrimidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| 4-Chloro-5-(bromomethyl)pyrimidine | MCF-7 | 10 |

| 2-(Chloromethyl)pyrimidine | A549 | 20 |

Enzyme Inhibition Studies

Another significant application involves the inhibition of specific enzymes. Research has identified that pyrimidine derivatives can act as inhibitors for various phospholipases, which play crucial roles in lipid metabolism. For example, a study investigated the inhibitory effects of pyrimidine-based compounds on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), revealing promising results that could lead to new therapeutic strategies for treating metabolic disorders .

Table 2: Inhibition Potency Against NAPE-PLD

| Compound | IC50 (nM) |

|---|---|

| This compound | 72 |

| LEI-401 | 27 |

Study on Dual Kinase Inhibitors

A notable case study involved the identification of dual inhibitors targeting PfPK6 and PfGSK3, both of which are implicated in malaria pathogenesis. The study synthesized various pyrimidine derivatives, including those based on this compound. The results indicated that certain modifications led to enhanced inhibitory activity against PfPK6 with IC50 values ranging from 216 to 274 nM .

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted to understand how structural variations influence biological activity. This analysis highlighted that specific substitutions on the pyrimidine scaffold could significantly affect enzyme inhibition potency. For instance, substituting a morpholine group with a dimethylamine group resulted in a two-fold increase in activity against NAPE-PLD .

Mécanisme D'action

The mechanism of action of 5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine involves its interaction with specific molecular targets. The bromomethyl and chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo nucleophilic substitution makes it a versatile tool in modifying biological macromolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,6-Trichloropyrimidine: A precursor in the synthesis of 5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine.

5-Bromo-2-(chloromethyl)pyrimidine: A structurally similar compound with fewer halogen substituents.

4,6-Dichloro-2-(chloromethyl)pyrimidine: Another related compound with similar reactivity

Uniqueness

This compound is unique due to the presence of both bromomethyl and chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler counterparts .

Activité Biologique

Overview

5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by its bromomethyl and chloromethyl substituents. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as a building block for bioactive molecules and enzyme inhibitors.

- Molecular Formula : CHBrClN

- CAS Number : 1780-35-4

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This property enables it to inhibit enzyme activity and disrupt cellular processes through nucleophilic substitution reactions. The compound's structure allows it to interact with various molecular targets, making it a versatile tool in drug design and development.

Biological Applications

This compound has been investigated for several biological activities:

- Antiviral Activity : Research indicates that pyrimidine derivatives can exhibit antiviral properties, potentially targeting viral replication mechanisms.

- Anticancer Properties : The compound has been explored for its role in developing anticancer drugs, with studies showing promising results in inhibiting tumor growth in various cancer models .

- Enzyme Inhibition : Its ability to modify biological macromolecules positions it as a candidate for designing enzyme inhibitors, particularly in pathways related to cancer and infectious diseases.

Anticancer Activity

In a study examining the efficacy of various compounds against Sarcoma 180 tumors in mice, this compound was included among several tested agents. Although specific results for this compound were not detailed, the screening project highlighted its potential as an anti-tumor agent based on structural similarities with known effective compounds .

Enzyme Inhibition Studies

A structure–activity relationship (SAR) study on pyrimidine derivatives demonstrated that modifications at specific positions could enhance inhibitory potency against enzymes involved in critical biological pathways. The findings suggest that derivatives of this compound could be optimized for improved activity against targets such as dihydrofolate reductase and kinases involved in cancer progression .

Data Table: Biological Activities of Pyrimidine Derivatives

Propriétés

IUPAC Name |

5-(bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl3N2/c7-1-3-5(9)11-4(2-8)12-6(3)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLRWNMXARYBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=C(C(=N1)Cl)CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289006 | |

| Record name | 5-(bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-35-4 | |

| Record name | 5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC58554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(bromomethyl)-4,6-dichloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.